molecular formula C5H10N6 B3049206 (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine CAS No. 1980-55-8

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine

Cat. No.: B3049206
CAS No.: 1980-55-8
M. Wt: 154.17 g/mol
InChI Key: HMURPXRHBUNCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine is a pyrimidine derivative functionalized with dual hydrazine groups, making it a versatile building block in organic synthesis and medicinal chemistry research. While the specific properties of this compound are not fully characterized in the searched literature, its structure suggests significant potential as a key precursor for the development of nitrogen-containing heterocycles. Related hydrazinylpyrimidine compounds are known to undergo condensation reactions with carbonyl derivatives, such as ethoxymethylidene compounds, to form complex heterocyclic systems like pyrazolylpyrimidines . These fused and non-annelated structures are of high interest due to their broad pharmacological profiles, which can include antitumor, antimicrobial, and anti-inflammatory activities . Researchers can leverage the reactivity of its dual hydrazine groups to synthesize novel molecular scaffolds for drug discovery efforts or to create ligands for metal complexes in materials science . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for detailed handling information.

Properties

IUPAC Name

(2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6/c1-3-2-4(10-6)9-5(8-3)11-7/h2H,6-7H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMURPXRHBUNCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80275577
Record name (2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980-55-8
Record name DG 2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-hydrazinyl-6-methylpyrimidin-4-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80275577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine, also known as 2-hydrazinyl-6-methylpyrimidin-4-amine, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, focusing on its potential as an anticancer and antimicrobial agent, along with its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H10_{10}N6_6, with a molecular weight of 166.19 g/mol. The compound features a hydrazine functional group attached to a pyrimidine ring, specifically at the 2 and 4 positions, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can inhibit enzyme activity and disrupt various biological pathways, including those involved in cancer cell proliferation and DNA synthesis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, with IC50_{50} values ranging from 3 to 17 μM depending on the specific derivative used .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50_{50} (μM)Mechanism
Compound AHeLa3Apoptosis induction
Compound BMCF-76.7Cell cycle arrest
Compound CA54917ROS generation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have reported varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The mechanism behind its antimicrobial action may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Table 2: Antimicrobial Activity Overview

PathogenActivityMIC (μg/mL)
Staphylococcus aureusModerate125
Candida albicansHigh100
Escherichia coliLow250

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Cancer Cell Lines : A study focused on the effect of this compound on various cancer cell lines demonstrated significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .
  • Antimicrobial Screening : In another investigation, derivatives were synthesized and screened against common bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections resistant to conventional antibiotics .

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique hydrazinyl group allows for various chemical reactions including:

  • Oxidation : Formation of oxo derivatives.
  • Reduction : Yielding hydrazine derivatives.
  • Substitution : Participation in nucleophilic substitution reactions.

Biology

Research has explored the compound's potential as an enzyme inhibitor, particularly in interactions with biological macromolecules. Its ability to form covalent bonds with nucleophilic sites on enzymes suggests a mechanism for inhibiting their activity.

Medicine

The therapeutic potential of (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine is notable, particularly for:

  • Anticancer Activity : Studies indicate that it may interfere with DNA synthesis and repair mechanisms, leading to its potential use in cancer treatment.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various pathogens.
  • Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines like TNF-alpha and IL-6.

A comparative analysis highlights the biological activities of this compound against other pyrimidine derivatives:

CompoundAntimicrobial ActivityAnticancer Activity
(2-Hydrazinyl-6-methylpyrimidin-4(3H)-one HCl)HighModerate
Other Pyrimidine Derivative AModerateLow
Other Pyrimidine Derivative BLowHigh

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines. Its mechanism involves the inhibition of specific enzymes involved in DNA replication.
  • Antimicrobial Research :
    • A study demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Mechanisms :
    • Research indicates that the compound reduces inflammation markers in cellular models, which supports its use in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

  • (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine vs. 4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Compound 3, ):

    • Structural Differences: Compound 3 incorporates a pyrazolo[3,4-d]pyrimidine core with a phenyl group at position 1, while the target compound lacks the fused pyrazole ring.
    • Reactivity: Both compounds undergo condensation with aromatic aldehydes to form hydrazone derivatives (e.g., compounds 5a–l in ). The phenyl group in Compound 3 may sterically hinder reactions compared to the unsubstituted pyrimidine in the target compound .
  • Comparison with 2-Ethyl-4-hydrazinyl-6-methylpyrimidine ():

    • The ethyl substituent at position 2 in this analog increases lipophilicity compared to the hydrazine group in the target compound. This structural variation could influence pharmacokinetic properties, such as membrane permeability .

Pharmacological and Spectral Properties

  • Antimicrobial Activity: Hydrazine derivatives like those in exhibit broad-spectrum antimicrobial activity. For example, 2-arylidene-1-(4-methyl-6-phenylpyrimidin-2-yl)hydrazines show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s activity may depend on substituent electronic effects (e.g., electron-withdrawing groups enhance potency).
  • Spectral Data:
    • IR: The target compound’s NH/NH2 stretches (~3350–3440 cm⁻¹) align with those of Compound 3 (3444–3352 cm⁻¹) .
    • ¹H NMR: Aromatic protons in pyrimidine derivatives typically resonate at δ 7.5–8.5 ppm, as seen in Compound 3 (δ 8.26 for phenyl-H2/H6) .

Thermodynamic and Pharmacokinetic Profiles

  • Solubility: Methyl and hydrazine groups in the target compound may improve aqueous solubility compared to phenyl-substituted analogs (e.g., Compound 3) .
  • Metabolic Stability: Hydrazine derivatives are prone to oxidation, but methyl groups at position 6 could mitigate metabolic degradation compared to ethyl or bulkier substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React a pyrimidine precursor (e.g., 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide) with hydrazine hydrate in ethanol under reflux for 12 hours .
  • Step 2 : Remove solvent under reduced pressure and crystallize the product from ethanol (yields ~75%) .
  • Critical Factors :
  • Molar ratio : Excess hydrazine (1:5 substrate-to-hydrazine) improves yield by driving the reaction to completion .
  • Solvent choice : Ethanol is preferred over methanol for better solubility and reduced side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify hydrazine protons (δ 4.5–5.5 ppm) and pyrimidine carbons (δ 150–160 ppm) .
  • X-ray crystallography : Employ SHELX software for refinement; ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
  • IR spectroscopy : Confirm N–H stretches (~3300 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .

Q. How can hydrazine content in the compound be quantified experimentally?

  • Methodology :

  • Permanganate titration : Reduce KMnO4_4 in acidic medium, with absorbance measured at 526 nm (molar absorptivity = 2279 L·mol1^{-1}·cm1^{-1}) .
  • Safety : Use 0.1 M HCl as a stabilizer to prevent decomposition during analysis .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to predict electron density and local kinetic energy .
  • Software : Use Gaussian or ORCA with B3LYP functional and 6-31G(d) basis set for geometry optimization .
  • Validation : Compare computed vibrational spectra with experimental IR data to refine parameters .

Q. How does the compound participate in catalytic metathesis or electron-transfer reactions?

  • Mechanistic Insights :

  • Ring-opening metathesis : Hydrazine catalysts lower activation barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines reduce energy barriers by 15–20% compared to [2.2.1] analogs .
  • Electron transfer : In bis(hydrazine) systems, vibronic coupling constants (S = 13.6–17.5) influence electron-transfer rates; EPR spectroscopy is critical for detecting ultrafast transitions .

Q. How can researchers resolve discrepancies between experimental and computational data?

  • Troubleshooting Framework :

  • Step 1 : Verify sample purity via HPLC or elemental analysis to rule out impurities .
  • Step 2 : Adjust computational models (e.g., solvent effects in DFT) to match experimental conditions .
  • Step 3 : Cross-validate using multiple techniques (e.g., NMR, X-ray, and mass spectrometry) .

Q. What are the decomposition pathways of this compound under varying conditions?

  • Findings :

  • Thermal decomposition : At >150°C, hydrazine derivatives release NH3_3 and H2_2, detectable via TGA-MS .
  • Catalytic decomposition : Transition metals (e.g., Ni) accelerate decomposition into N2_2 and H2_2, relevant for hydrogen storage applications .

Data Contradiction Analysis

Q. Why do hydrazine-based systems show higher vibronic coupling than hydrazyl analogs?

  • Key Factors :

  • Electron delocalization : Hydrazines exhibit stronger anharmonicity in potential wells, leading to larger errors in Hush analysis (~36% discrepancy vs. 5% in hydrazyls) .
  • Experimental validation : Use temperature-dependent EPR to measure electron-transfer rates directly, bypassing optical intervalence band limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine
Reactant of Route 2
(2-Hydrazinyl-6-methylpyrimidin-4-yl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.